molecular formula C7H4BF2NO2 B591655 (3-Cyano-2,4-difluorophenyl)boronic acid CAS No. 871940-31-7

(3-Cyano-2,4-difluorophenyl)boronic acid

Cat. No.: B591655
CAS No.: 871940-31-7
M. Wt: 182.921
InChI Key: VQEKFJVJHSVFTM-UHFFFAOYSA-N
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Description

(3-Cyano-2,4-difluorophenyl)boronic acid is an organic compound with the chemical formula C7H4BF2NO2. It is a boronic acid derivative characterized by the presence of a cyano group and two fluorine atoms on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302+H312+H332-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation .

Mechanism of Action

Target of Action

The primary target of (3-Cyano-2,4-difluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is also an inhibitor of CYP3A4, an important enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity . Its water solubility is classified as very soluble, with a solubility of 3.47 mg/ml .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds .

Action Environment

The compound is relatively stable and is generally environmentally benign . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-2,4-difluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 3-cyano-2,4-difluorophenyl bromide with a boron-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-2,4-difluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and various boronate esters and amines from oxidation and reduction reactions, respectively .

Comparison with Similar Compounds

Uniqueness: (3-Cyano-2,4-difluorophenyl)boronic acid is unique due to the presence of both a cyano group and two fluorine atoms, which enhance its reactivity and specificity in cross-coupling reactions. The cyano group also provides additional functionalization possibilities, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(3-cyano-2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKFJVJHSVFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659354
Record name (3-Cyano-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871940-31-7
Record name (3-Cyano-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2,4-difluorophenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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